4-Isopropoxypyridin-2-amine

Übersicht

Beschreibung

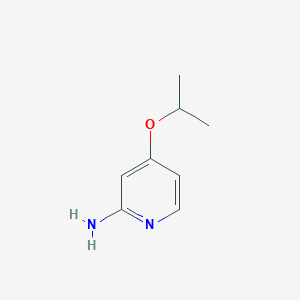

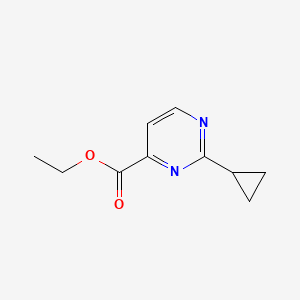

4-Isopropoxypyridin-2-amine is a chemical compound with the formula C8H12N2O . It has a molecular weight of 152.1937 g/mol .

Molecular Structure Analysis

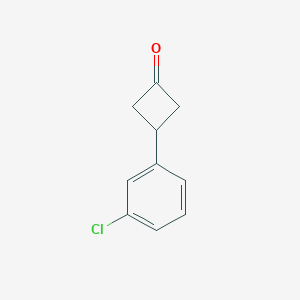

The molecular structure of 4-Isopropoxypyridin-2-amine consists of a pyridine ring with an isopropoxy group at the 4-position and an amine group at the 2-position . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Isopropoxypyridin-2-amine has been utilized in chemical synthesis, particularly in the amination of pyridines and quinolines. The compound has shown efficiency in converting pyridine N-oxides to 2-aminopyridines through a one-pot process involving Ts2O-t-BuNH2 followed by in situ deprotection with TFA. This process has demonstrated high yields, excellent selectivity, and good functional group compatibility (Yin et al., 2007). The same study also noted the successful derivation of 2-amino (iso)quinolines using a similar method, highlighting the versatility of the compound in chemical transformations.

Environmental Chemistry

In the realm of environmental chemistry, 4-Isopropoxypyridin-2-amine-related compounds have been studied for their behavior in soil environments. For instance, studies have investigated the dissipation rates of various forms of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil, finding equivalent rates of dissipation when applied as different salts or ester forms. This research helps in understanding the environmental fate of these compounds and supports the regulatory processes for their safe and effective use (Wilson et al., 1997).

Nanotechnology and Catalysis

Recent advancements in nanotechnology and catalysis have seen the use of 4-Isopropoxypyridin-2-amine derivatives in the reduction of nitro compounds to amines. Graphene-based catalysts, for instance, have been employed to enhance the reduction of toxic nitro contaminants like 4-nitrophenol (4-NP), paving the way for more efficient and environmentally friendly catalytic processes (Nasrollahzadeh et al., 2020).

Safety And Hazards

The safety data sheet for 4-Isopropoxypyridin-2-amine indicates several safety precautions. These include keeping the compound away from heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-propan-2-yloxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHKMXFMZNUEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxypyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)

![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)

![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)

![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)

![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)